

# initial assessment of Iodine-129 levels in marine sediments

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## Compound of Interest

Compound Name: *Iodine-129*

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An In-depth Technical Guide to the Initial Assessment of **Iodine-129** Levels in Marine Sediments

## Introduction

**Iodine-129** ( $^{129}\text{I}$ ) is a long-lived radioisotope of iodine with a half-life of 15.7 million years.<sup>[1]</sup> While it is produced naturally in small quantities through processes like the cosmic-ray-induced spallation of xenon in the atmosphere and spontaneous fission of uranium-238 in the Earth's crust, the majority of  $^{129}\text{I}$  present in the environment today is of anthropogenic origin.<sup>[2][3]</sup> Major sources include releases from nuclear fuel reprocessing plants, nuclear weapons testing, and accidents at nuclear facilities.<sup>[3][4][5]</sup> Due to its long half-life and mobility in the environment,  $^{129}\text{I}$  serves as an excellent long-term tracer for oceanographic studies, environmental monitoring, and assessing the impact of nuclear activities.<sup>[4][5]</sup> Marine sediments act as a crucial sink for iodine, recording the history of  $^{129}\text{I}$  levels in the marine environment. This guide provides a technical overview of the methodologies employed for the initial assessment of  $^{129}\text{I}$  in marine sediments, targeting researchers, scientists, and professionals in related fields.

## Sources and Environmental Levels of $^{129}\text{I}$

The primary sources of anthropogenic  $^{129}\text{I}$  are the nuclear fuel reprocessing plants at Sellafield (UK) and La Hague (France), which have released significant quantities into the North Atlantic.<sup>[4]</sup> These releases are transported globally by ocean currents.<sup>[4]</sup> The pre-nuclear atomic ratio of  $^{129}\text{I}/^{127}\text{I}$  in the marine environment is estimated to be around  $1.5 \times 10^{-12}$ .<sup>[2][3]</sup> Human nuclear

activities have elevated this ratio by several orders of magnitude, particularly in the northern hemisphere, where it can range from  $10^{-11}$  to  $10^{-9}$  in the marine environment and even higher (up to  $10^{-6}$ ) in seas near reprocessing facilities.[2][3]

**Table 1: Reported  $^{129}\text{I}$  Levels in Marine Environments**

Location	Sample Type	$^{129}\text{I}$ Concentration (atoms/L or atoms/g)	$^{129}\text{I}/^{127}\text{I}$ Atomic Ratio	Reference
Offshore Fukushima (40 km)	Surface Seawater	$62 \times 10^7$ atoms/L	$2.2 \times 10^{-9}$	[6][7]
Offshore Fukushima (400 m depth)	Seawater	$0.77 \times 10^7$ atoms/L	-	[8]
Celtic Sea	Sediment Cores	$0.19 \times 10^8$ - $1.05 \times 10^8$ atoms/g	-	[9]
Chinese Soil/Sediment CRMs	Sediment	$0.31 \times 10^6$ - $34.7 \times 10^6$ atoms/g	-	[10]
Pre-nuclear Era (Estimate)	Marine Sediment	-	$\sim 1.5 \times 10^{-12}$	[2][3]
Northern Hemisphere (General)	Marine Environment	-	$10^{-11}$ - $10^{-9}$	[2]

## Analytical Methodologies

The determination of  $^{129}\text{I}$  in marine sediments involves a multi-step process encompassing sample preparation, iodine extraction, chemical purification, and final measurement. Due to the ultra-trace levels of  $^{129}\text{I}$ , Accelerator Mass Spectrometry (AMS) is the most common and sensitive measurement technique.[2][9]

## Measurement Techniques

Several techniques are available for measuring  $^{129}\text{I}$ , each with different levels of sensitivity. For the low concentrations found in most environmental samples, AMS is the only technique capable of achieving the necessary detection limits.[\[2\]](#)[\[11\]](#)

**Table 2: Comparison of  $^{129}\text{I}$  Measurement Techniques**

Technique	Typical Detection Limit ( $^{129}\text{I}/^{127}\text{I}$ Ratio)	Suitability	Reference
Accelerator Mass Spectrometry (AMS)	$< 10^{-12}$	Environmental levels, pre-nuclear samples	<a href="#">[2]</a> <a href="#">[11]</a>
Neutron Activation Analysis (NAA)	$> 10^{-10}$	High-level environmental samples	<a href="#">[2]</a>
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)	$\sim 10^{-7}$	High-level environmental samples	<a href="#">[2]</a>
Liquid Scintillation Counting (LSC)	$> 10^{-6}$	Nuclear waste, high-level samples	<a href="#">[2]</a>
Gamma and X-ray Spectrometry	$> 10^{-6}$	Nuclear waste, high-level samples	<a href="#">[2]</a>

## Experimental Protocols

Accurate analysis of  $^{129}\text{I}$  in marine sediments requires meticulous radiochemical procedures to isolate iodine from the complex sediment matrix.[\[9\]](#) The following sections detail the key experimental protocols.

## Sample Preparation and Iodine Extraction

The initial step involves extracting all iodine species from the sediment. Iodine in sediments is associated with both inorganic and organic matter, necessitating robust extraction methods.[\[9\]](#)

4.1.1 Pyrohydrolysis Pyrohydrolysis is a widely used technique for separating halogens from solid matrices.[12][13] It involves the high-temperature hydrolysis of the sample in the presence of steam and an accelerator (flux).

- Principle: The sample is mixed with a flux (e.g.,  $V_2O_5$ ,  $WO_3$ ) and heated to high temperatures (typically 900-1060°C) in a furnace.[12][13] A stream of moist air or oxygen is passed over the sample, causing the formation of volatile iodine compounds.[12]
- Procedure:
  - A dried, homogenized sediment sample is mixed with an accelerator, such as  $V_2O_5$ , which aids in the decomposition of the sample matrix.[13]
  - The mixture is placed in a quartz combustion tube within a tube furnace.
  - The furnace temperature is ramped up to 900-1000°C.[14]
  - Moist carrier gas (air or oxygen) is passed through the tube for a set duration (e.g., 10-15 minutes).[13][14]
  - The volatile iodine species are carried out of the furnace and captured in an alkaline trapping solution (e.g., NaOH or TMAH).[13][15]
- Advantages: It is effective for refractory materials and provides a sample solution free from the bulk matrix.[12]

4.1.2 Microwave Digestion This method uses acid digestion in a closed vessel under microwave irradiation to break down the sediment matrix.

- Principle: Concentrated acids, such as nitric acid ( $HNO_3$ ), are used to digest the sediment sample in a sealed, microwave-transparent vessel. The microwave energy rapidly heats the mixture, increasing pressure and temperature, which accelerates the decomposition of the sample.[9][16]
- Procedure:
  - A weighed sediment sample is placed in a PTFE-lined digestion vessel.

- Concentrated nitric acid is added.[9]
- The vessel is sealed and placed in a microwave digestion system.
- A specific temperature and pressure program is run to ensure complete digestion.
- After cooling, the resulting solution contains the extracted iodine.[9]

## Chemical Purification: Solvent Extraction

Following extraction from the sediment, iodine needs to be purified and separated from interfering elements. Solvent extraction is a common method for this purpose.[17][18][19]

- Principle: The process relies on the differential solubility of molecular iodine ( $I_2$ ) in an aqueous solution versus an immiscible organic solvent (e.g., carbon tetrachloride, chloroform).[18][19]
- Procedure:
  - The pH of the aqueous solution containing the extracted iodine is adjusted, and an oxidizing agent (e.g.,  $NaNO_2$ ) is added to convert all iodide ( $I^-$ ) to molecular iodine ( $I_2$ ).[20]
  - An immiscible organic solvent is added to the solution in a separatory funnel.[18]
  - The funnel is shaken vigorously to transfer the  $I_2$  into the organic phase, which typically turns a violet or brown color.[18]
  - The aqueous and organic layers are allowed to separate. The aqueous layer is drained off.
  - The iodine is then back-extracted from the organic phase into a fresh aqueous reducing solution (e.g.,  $NaHSO_3$  or hydrazine), which converts  $I_2$  back to colorless  $I^-$ .[9][21] This step concentrates the iodine and removes impurities that remained in the organic phase.
  - This process may be repeated to achieve higher purity.[9]

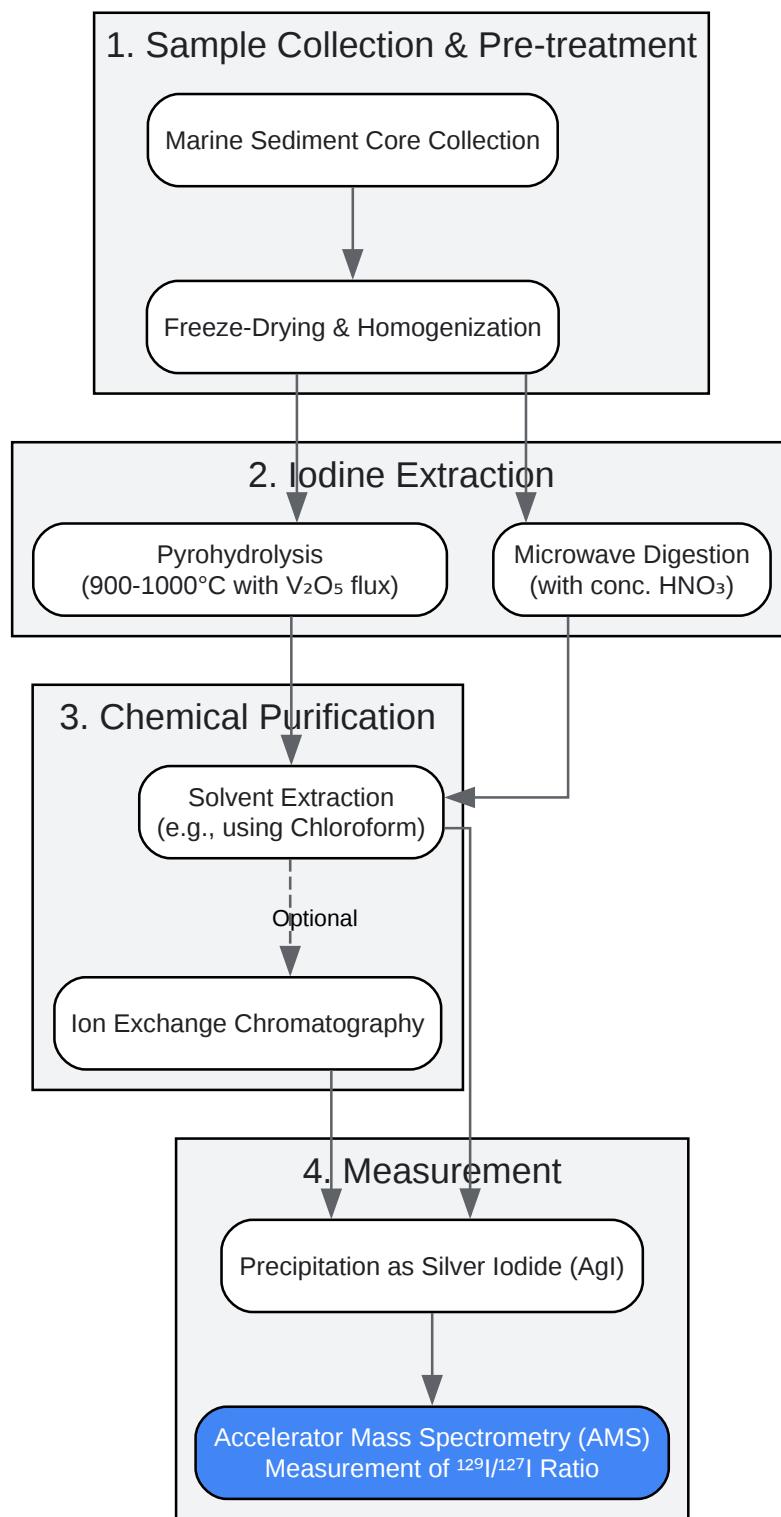
## Final Precipitation for AMS Measurement

For AMS analysis, the purified iodine is precipitated as silver iodide ( $AgI$ ).[9]

- Procedure:
  - The purified aqueous iodide solution is acidified.
  - A silver nitrate ( $\text{AgNO}_3$ ) solution is added to precipitate the iodine as  $\text{AgI}$ .[\[20\]](#)
  - The  $\text{AgI}$  precipitate is washed, dried, and then mixed with a high-purity metal powder (e.g., silver or niobium) before being pressed into a target holder for the AMS ion source.[\[9\]](#)

## Visualizations: Workflows and Pathways

### Diagram 1: Experimental Workflow for $^{129}\text{I}$ Analysis

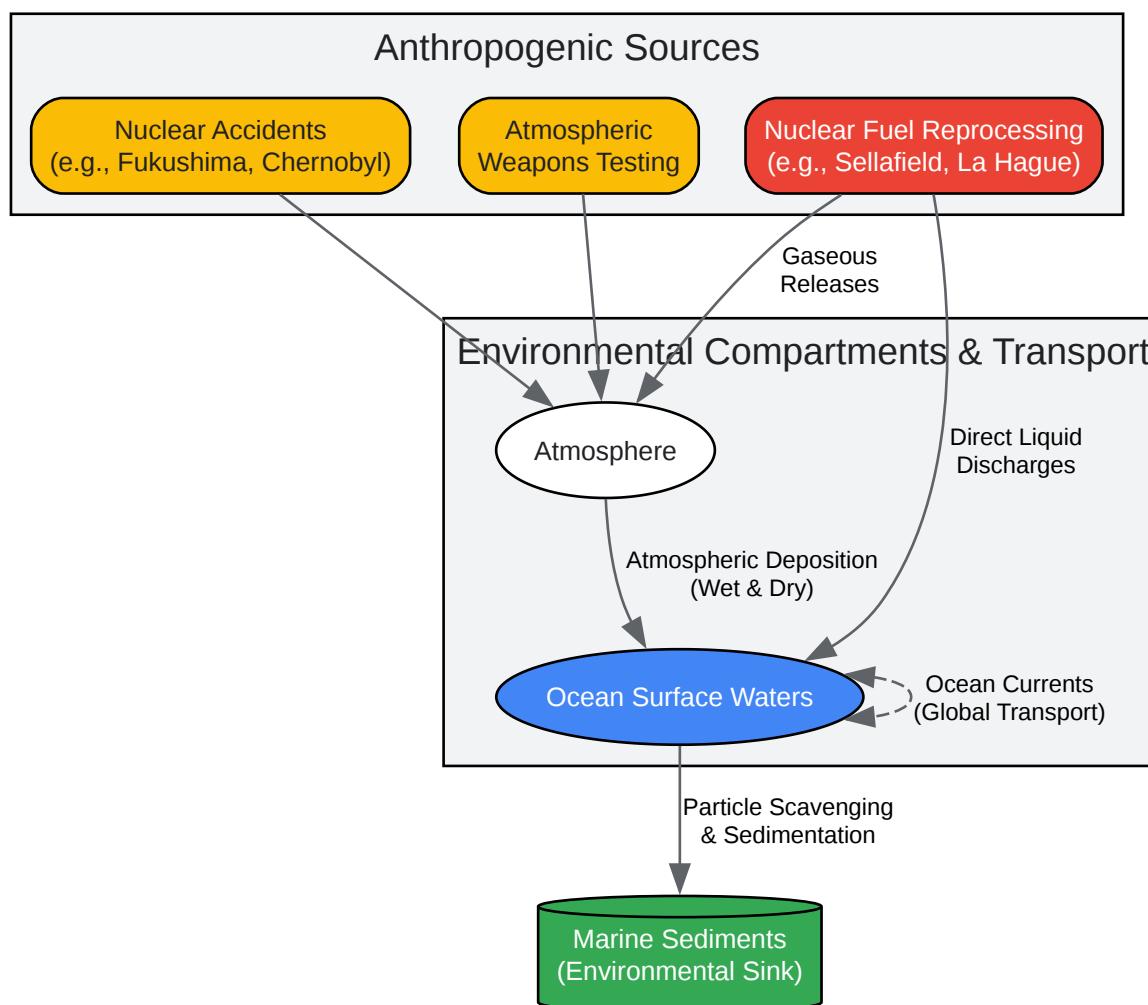


### Experimental Workflow for $^{129}\text{I}$ Analysis in Marine Sediments

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Caption: A generalized workflow for the analysis of  $^{129}\text{I}$  in marine sediments.

## Diagram 2: Sources and Transport of $^{129}\text{I}$ to Marine Sediments



Major Sources and Transport Pathways of Anthropogenic  $^{129}\text{I}$

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